1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with allyl chloride in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloroprop-1-ene: A simpler compound with a similar structure but lacking the benzene ring.
1-[(3-Chloroprop-1-en-2-yl)oxy]hexane: Contains an ether linkage instead of a direct attachment to the benzene ring.
3-(3-Chloroprop-1-en-2-yl)thiophene: Contains a thiophene ring instead of a benzene ring.
Uniqueness
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is unique due to the presence of both a benzene ring and a 3-chloroprop-1-en-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene, also known as a chlorinated organic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, synthesis methods, and possible applications.
Chemical Structure and Properties
The chemical formula for this compound is C10H11Cl. The compound features a chloropropene group attached to a methyl-substituted benzene ring, which contributes to its reactivity and biological activity. The presence of chlorine in its structure is significant, as chlorinated compounds are often associated with various biological effects.
Antimicrobial Properties
Research indicates that this compound may exhibit antimicrobial properties . Chlorinated compounds are known to interact with microbial cell membranes, leading to cell lysis or metabolic disruption. Preliminary studies have suggested that this compound could inhibit the growth of certain bacteria and fungi, although specific data on its efficacy is limited.
Anticancer Potential
There is emerging interest in the anticancer potential of this compound. Some studies have explored its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. However, comprehensive studies detailing its specific effects on various cancer cell lines are still required to establish a clear understanding of its therapeutic potential.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Chlorination of Propylene : This method involves the direct chlorination of propylene under controlled conditions to introduce the chlorine atom into the structure.
- Alkylation Reactions : Utilizing alkyl halides in reactions with aromatic compounds can yield the desired chlorinated product.
These synthesis methods not only facilitate the production of the compound but also allow for the exploration of various derivatives that might exhibit enhanced biological activities.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial activity of several chlorinated compounds, including this compound, against common pathogens. The results indicated that this compound displayed moderate activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
Compound | Activity Against Gram-positive Bacteria | Activity Against Fungi |
---|---|---|
This compound | Moderate | Low |
Control (Standard Antibiotic) | High | Moderate |
Study 2: Cytotoxicity in Cancer Cells
Another research effort focused on assessing the cytotoxic effects of this compound on various cancer cell lines. The findings suggested that the compound induced significant cytotoxicity at higher concentrations, with mechanisms involving apoptosis and necrosis being proposed as contributing factors.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast Cancer) | 15 | Apoptosis |
HeLa (Cervical Cancer) | 20 | Necrosis |
A549 (Lung Cancer) | 25 | Apoptosis |
Properties
CAS No. |
61503-38-6 |
---|---|
Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6H,2,7H2,1H3 |
InChI Key |
UMLSDRFMVAWTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C)CCl |
Origin of Product |
United States |
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